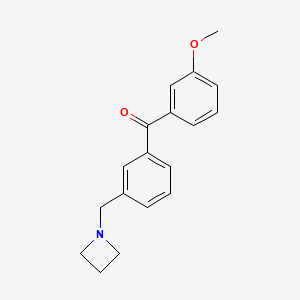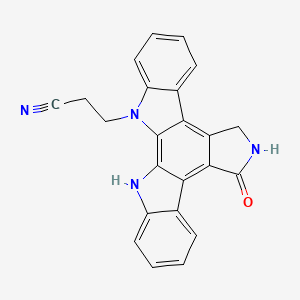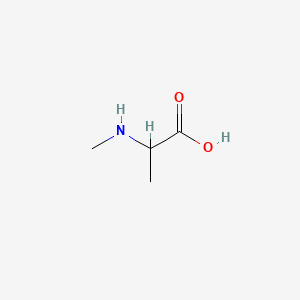
2,4-ジニトロ-N-(4-ニトロフェニル)アニリン
説明
2,4-Dinitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12H8N4O6. It is characterized by the presence of nitro groups at the 2 and 4 positions on the aniline ring and an additional nitro group on the phenyl ring attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
2,4-Dinitro-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
作用機序
Target of Action
2,4-Dinitro-N-(4-nitrophenyl)aniline is a complex compound that belongs to the class of dinitroanilines . Dinitroanilines are known to be intermediates in the preparation of various industrially important chemicals, including dyes and pesticides . .
Mode of Action
Dinitroanilines, in general, are known to interact with their targets through various chemical reactions . For instance, 2,4-Dinitrophenylhydrazine, a related compound, undergoes an addition-elimination reaction with carbonyl groups .
Biochemical Pathways
Dinitroanilines are known to be involved in various chemical reactions and processes, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 30421500, a density of 1592g/cm3, and a boiling point of 4911ºC at 760mmHg .
Result of Action
Dinitroanilines are known to be intermediates in the preparation of various industrially important chemicals, suggesting that they may have significant effects on molecular and cellular processes .
Action Environment
It is known that the compound is insoluble in water and slightly soluble in alcohol , suggesting that its action may be influenced by the solvent environment.
生化学分析
Biochemical Properties
2,4-Dinitro-N-(4-nitrophenyl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. The compound’s nitro groups can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA, potentially causing oxidative damage .
Cellular Effects
2,4-Dinitro-N-(4-nitrophenyl)aniline has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to the activation of stress response pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant genes . Additionally, it can cause mitochondrial dysfunction, leading to changes in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of 2,4-Dinitro-N-(4-nitrophenyl)aniline involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound can also inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular functions . Furthermore, it can modulate gene expression by affecting transcription factors involved in stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitro-N-(4-nitrophenyl)aniline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 2,4-Dinitro-N-(4-nitrophenyl)aniline vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate protective cellular pathways. At high doses, it can cause significant toxicity, including liver and kidney damage, due to excessive ROS production and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
2,4-Dinitro-N-(4-nitrophenyl)aniline is involved in metabolic pathways related to its reduction and detoxification. Enzymes such as nitroreductases can reduce the nitro groups to amino groups, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, leading to the formation of adducts and potential toxicity . The compound’s metabolism can also affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 2,4-Dinitro-N-(4-nitrophenyl)aniline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized toxicity .
Subcellular Localization
The subcellular localization of 2,4-Dinitro-N-(4-nitrophenyl)aniline can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of the compound in mitochondria can lead to mitochondrial dysfunction and altered cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dinitro-N-(4-nitrophenyl)aniline can be synthesized through several methods:
Heating dinitrochlorobenzene with ammonia under pressure: This method involves the reaction of dinitrochlorobenzene with ammonia, resulting in the formation of the desired compound.
Electrophilic aromatic substitution of aniline:
Industrial Production Methods: Industrial production of 2,4-Dinitro-N-(4-nitrophenyl)aniline typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro groups can be further oxidized to form various oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
特性
IUPAC Name |
2,4-dinitro-N-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)9-3-1-8(2-4-9)13-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZAHSOZWFOSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242662 | |
| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
970-76-3 | |
| Record name | 2,4,4′-Trinitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=970-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-N-(4-nitrophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















